N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinoxalin-2-amine
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Overview
Description
N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinoxalin-2-amine is a complex organic compound that features a quinoxaline core linked to a pyrrolidine ring and an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinoxalin-2-amine typically involves multi-step organic reactions. One common approach is to start with the formation of the quinoxaline core, followed by the introduction of the pyrrolidine ring and the oxane moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinoxalin-2-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline core or the pyrrolidine ring.
Substitution: Various substituents can be introduced into the quinoxaline core or the pyrrolidine ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, modified pyrrolidine rings, and substituted oxane moieties. These products can have different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinoxalin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinoxalin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives, pyrrolidine-containing molecules, and oxane-based compounds. Examples include:
- Quinoxaline-2-carboxylic acid
- 1-(oxan-4-yl)pyrrolidine
- Quinoxaline-2,3-dione
Uniqueness
N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinoxalin-2-amine is unique due to its combination of a quinoxaline core, a pyrrolidine ring, and an oxane moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-2-4-16-15(3-1)18-11-17(20-16)19-13-5-8-21(12-13)14-6-9-22-10-7-14/h1-4,11,13-14H,5-10,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVLYOAOKRKLGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2=NC3=CC=CC=C3N=C2)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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